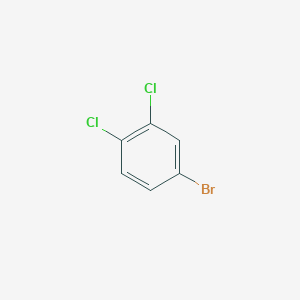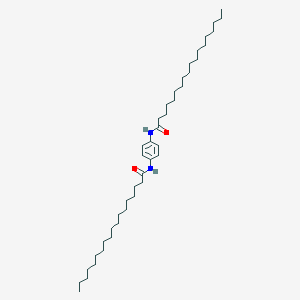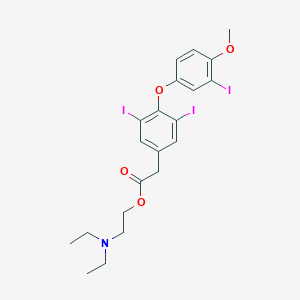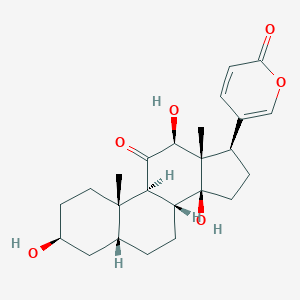
4-溴-1,2-二氯苯
描述
4-Bromo-1,2-dichlorobenzene (BDB) is a benzene derivative that is frequently used in various chemical applications. It is characterized by the presence of a bromine atom and two chlorine atoms attached to the benzene ring. The compound has been the subject of numerous studies to understand its molecular structure, physical and chemical properties, and reactivity .
Synthesis Analysis
While the provided papers do not detail the synthesis of 4-Bromo-1,2-dichlorobenzene, it can be synthesized through halogenation reactions where a benzene ring is subjected to substitution reactions with bromine and chlorine in the presence of a suitable catalyst. The synthesis process would be designed to ensure the specific placement of the halogen atoms on the benzene ring.
Molecular Structure Analysis
The molecular structure of BDB has been investigated using various spectroscopic methods. Studies have shown that BDB has a higher electronic density, which is reflected in its molecular geometry and electronic properties . The crystal structure of related compounds, such as para-bromochlorobenzene, has been found to have a space group P21/a with two molecules in the unit cell, suggesting a statistical symmetry in the crystal .
Chemical Reactions Analysis
The reactivity of BDB has been explored through computational studies and spectroscopic methods. It forms a stable complex with isopentenylpyrophosphate transferase, showing inhibitory activity against this enzyme . Additionally, dissociative electron attachment studies on related bromochlorobenzenes have shown that the presence of bromine and chlorine atoms affects the fragmentation patterns upon electron attachment, which is temperature-dependent .
Physical and Chemical Properties Analysis
The physical and chemical properties of BDB have been extensively studied. Vibrational spectroscopy coupled with computational methods has provided insights into the IR and Raman spectra, allowing for the assignment of spectral bands and the understanding of the impact of di-substituted halogens on the benzene molecule . The compound's nonlinear optical properties and quantum chemical descriptors have been calculated, indicating potential applications in materials science . Solvent effects on the absorption spectrum of related compounds have also been discussed, showing that solvent polarity can induce shifts in the absorption maxima .
科学研究应用
光谱研究
4-溴-1,2-二氯苯(BDB)一直是光谱研究的研究对象。一项综合研究结合了实验和理论振动研究,揭示了BDB的较高电子密度。该研究探讨了分子几何结构、核磁共振(NMR)、自然键轨道(NBO)分析以及通过密度泛函理论(DFT)计算的自然原子电荷分析。这项研究突出了该化合物在非线性光学性质、量子化学描述符和局部反应性质方面的潜力,使其在光谱应用中具有重要意义(Vennila et al., 2018)。
催化氧化研究
对1,2-二氯苯及4-溴-1,2-二氯苯等化合物在TiO2和Al2O3上支持的过渡金属氧化物进行了催化氧化研究。这项研究对于理解反应机制并优化催化剂在环境应用中的性能至关重要,例如污染物降解(Krishnamoorthy et al., 2000)。
光解动力学
对溴氯苯类化合物的光解动力学研究,包括4-溴-1,2-二氯苯,为了解它们的解离动力学提供了见解。这类研究对于理解大气反应和这些化合物的环境命运至关重要(Karlsson & Davidsson, 2008)。
沸石上的催化破坏
对沸石上的1,2-二氯苯的催化破坏进行了研究,包括对4-溴-1,2-二氯苯的研究。这项研究有助于开发有效的方法,用于从工业排放和废水中去除有害化合物(Taralunga et al., 2006)。
理论计算和分析
对类似化合物如1-溴-2,3-二氯苯进行了全面的计算研究,包括理论计算和分析。这些研究为电子和结构方面提供了宝贵的见解,有助于更深入地理解该化合物的化学行为(Arivazhagan et al., 2013)。
多氮杂环化合物的合成
通过钯催化的二氯苯衍生物氨化合成多氮杂环化合物的研究,包括4-溴-1,2-二氯苯,已经被探索。这种合成在有机化学和药物应用中至关重要,展示了该化合物在化学合成中的多功能性(Averin et al., 2009)。
安全和危害
未来方向
4-Bromo-1,2-dichlorobenzene is used in the synthesis of N-arylated sultams . It can also undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids . These properties make it a valuable compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Relevant Papers There are several papers that provide more information about 4-Bromo-1,2-dichlorobenzene . These papers discuss its properties, synthesis, and applications in more detail.
属性
IUPAC Name |
4-bromo-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPZDVAZISWERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066353 | |
| Record name | Benzene, 4-bromo-1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dichlorobenzene | |
CAS RN |
18282-59-2 | |
| Record name | 4-Bromo-1,2-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,2-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-bromo-1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-bromo-1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-1,2-DICHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE64D7GD53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














